molecular formula C9H9N3O B14815370 3-Amino-5-cyclopropoxyisonicotinonitrile

3-Amino-5-cyclopropoxyisonicotinonitrile

Cat. No.: B14815370
M. Wt: 175.19 g/mol
InChI Key: WXSXCFZGRRKQIK-UHFFFAOYSA-N
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Description

3-Amino-5-cyclopropoxyisonicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with an amino group (-NH₂), a cyclopropoxy ether (-O-C₃H₅), and a nitrile (-CN) group. Its molecular formula is C₉H₁₀N₃O, with a molecular weight of 176.20 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-amino-5-cyclopropyloxypyridine-4-carbonitrile

InChI

InChI=1S/C9H9N3O/c10-3-7-8(11)4-12-5-9(7)13-6-1-2-6/h4-6H,1-2,11H2

InChI Key

WXSXCFZGRRKQIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-cyclopropoxyisonicotinonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-cyclopropoxyisonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-Amino-5-cyclopropoxyisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The structural and functional attributes of 3-amino-5-cyclopropoxyisonicotinonitrile can be contextualized by comparing it to analogous compounds, including those from the provided evidence. Below is a detailed analysis:

Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
This compound C₉H₁₀N₃O 176.20 -NH₂, -O-C₃H₅, -CN Pyridine
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ 164.12 -NH₂, -NO₂, -CN Pyridine (picoline)
4-Amino-5-methoxynicotinonitrile C₇H₇N₃O 149.16 -NH₂, -OCH₃, -CN Pyridine
5-Amino-2-cyclopropylisoindoline-1,3-dione C₁₁H₁₀N₂O₂ 202.21 -NH₂, -C₃H₅ (cyclopropyl), -dione Isoindoline-dione

Key Observations :

  • Electronic Effects: The nitro (-NO₂) group in 6-amino-5-nitropicolinonitrile is strongly electron-withdrawing, which may increase reactivity in electrophilic substitution reactions compared to the electron-donating cyclopropoxy group in the target compound .
  • Core Structure: The isoindoline-dione core in 5-amino-2-cyclopropylisoindoline-1,3-dione confers rigidity and hydrogen-bonding capacity, contrasting with the planar pyridine ring in the target compound.

Key Observations :

  • Toxicity: The nitro group in 6-amino-5-nitropicolinonitrile likely contributes to its higher hazard profile (H315-H319-H335) compared to the target compound, which lacks strongly oxidizing or acidic groups .
  • Handling: Both the target compound and 5-amino-2-cyclopropylisoindoline-1,3-dione require stringent medical consultation after exposure, though the latter’s dione moiety may pose additional risks of irritation.

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